molecular formula C6H7BrN2O2 B3322825 2-Bromo-4,6-dimethoxypyrimidine CAS No. 153953-02-7

2-Bromo-4,6-dimethoxypyrimidine

Cat. No.: B3322825
CAS No.: 153953-02-7
M. Wt: 219.04 g/mol
InChI Key: QZVNIHPPHOPQFA-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dimethoxypyrimidine is an organic compound belonging to the pyrimidine family. It is characterized by the presence of bromine and methoxy groups attached to the pyrimidine ring. This compound has gained attention in various fields of research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-dimethoxypyrimidine typically involves the bromination of 4,6-dimethoxypyrimidine. One common method includes the reaction of 4,6-dimethoxypyrimidine with bromine in the presence of a suitable solvent such as acetic acid . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-dimethoxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from substitution reactions include various substituted pyrimidines, depending on the nucleophile used. For example, the reaction with an amine can yield an amino-substituted pyrimidine .

Scientific Research Applications

2-Bromo-4,6-dimethoxypyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-dimethoxypyrimidine involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,4-dimethoxypyrimidine: Similar in structure but with different substitution patterns.

    2,4-Dimethoxypyrimidine: Lacks the bromine atom, leading to different reactivity and applications.

    4,6-Dimethoxypyrimidine: The parent compound without the bromine substitution.

Uniqueness

2-Bromo-4,6-dimethoxypyrimidine is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. Its ability to undergo specific substitution reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

IUPAC Name

2-bromo-4,6-dimethoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVNIHPPHOPQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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